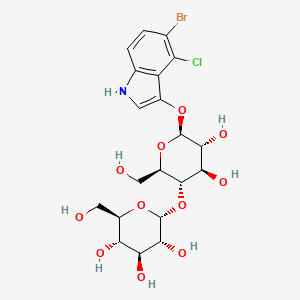

5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside: is a chromogenic substrate used in various biochemical assays. It is particularly useful in histochemical and microbiological applications due to its ability to produce a colored product upon enzymatic hydrolysis. This compound is often employed to detect the presence of specific enzymes, such as β-glucosidase, in various biological samples .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside typically involves the reaction of 5-bromo-4-chloro-3-indoxyl with cellobiose under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a stable form suitable for commercial use .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside can undergo oxidation reactions, leading to the formation of colored products.

Common Reagents and Conditions:

Oxidizing Agents: Atmospheric oxygen or specific oxidizing agents can be used for oxidation reactions.

Enzymes: β-glucosidase is commonly used for hydrolysis reactions.

Major Products:

Oxidation Products: Colored indigo derivatives.

Hydrolysis Products: 5-Bromo-4-chloro-3-indoxyl and cellobiose.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Biology:

- Employed in histochemical staining to visualize enzyme distribution in tissues .

- Used in microbiological assays to identify specific bacterial strains based on enzyme activity .

Medicine:

Industry:

Wirkmechanismus

The mechanism of action of 5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside involves its enzymatic hydrolysis by β-glucosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-indoxyl, which subsequently undergoes oxidation to form a colored product. This color change is used as an indicator of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside

- 5-Bromo-4-chloro-3-indolyl β-D-glucuronide sodium salt

- 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt

Uniqueness: 5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside is unique due to its specific application in detecting β-glucosidase activity. Its ability to produce a distinct color change upon enzymatic hydrolysis makes it particularly valuable in various biochemical assays .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2/t9-,10-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCDHJGGJYHESA-QBUQATDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrClNO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 5-bromo-4-chloro-3-indoxyl-β-D-cellobioside enable the differentiation of Enterobacter sakazakii on the chromogenic agar, ESPM?

A1: ESPM utilizes two chromogenic substrates: 5-bromo-4-chloro-3-indoxyl-α-D-glucopyranoside and 5-bromo-4-chloro-3-indoxyl-β-D-cellobioside. [] While the exact mechanism of action is not detailed in the paper, it's likely that E. sakazakii possesses enzymes capable of cleaving these substrates. This cleavage releases the chromophore, resulting in the characteristic blue-black colonies observed on the ESPM. [] Other enteric organisms may lack the specific enzymes needed for this cleavage, leading to colonies with different colors or no color change. This difference in enzymatic activity allows for visual differentiation of E. sakazakii from other microorganisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.